An In-depth Technical Guide to 4-Chlorobenzyl Bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chlorobenzyl Bromide: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 4-Chlorobenzyl bromide (α-Bromo-4-chlorotoluene), a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of its reactivity, field-proven protocols for its synthesis and use, and critical safety considerations. Our objective is to furnish the practicing scientist with the authoritative knowledge required to confidently and effectively employ this versatile building block in the laboratory.
Core Molecular Profile and Physicochemical Properties
4-Chlorobenzyl bromide is a substituted aromatic compound characterized by a chlorophenyl group attached to a bromomethyl moiety.[1] This unique structure, with its reactive benzylic bromide handle, makes it a highly valuable electrophile for introducing the 4-chlorobenzyl group into a wide array of molecular frameworks.[2]
Structural and Identification Data
The fundamental identifiers for 4-Chlorobenzyl bromide are essential for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 622-95-7 | [3][4] |
| Molecular Formula | C₇H₆BrCl | [4] |
| Molecular Weight | 205.48 g/mol | [4][5] |
| IUPAC Name | 1-(bromomethyl)-4-chlorobenzene | [4][6] |
| InChI Key | KQNBRMUBPRGXSL-UHFFFAOYSA-N | [3][4] |
| SMILES | Clc1ccc(CBr)cc1 | [3] |
graph "4_Chlorobenzyl_bromide_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Aromatic bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];
// Substituents C_Br [pos="0,2.2!", label="C"]; H1_Br [pos="-0.5,2.7!", label="H"]; H2_Br [pos="0.5,2.7!", label="H"]; Br [pos="0,3.4!", label="Br", fontcolor="#EA4335"]; Cl [pos="0,-2.2!", label="Cl", fontcolor="#34A853"];
// Bonds to substituents C1 -- C_Br; C_Br -- H1_Br; C_Br -- H2_Br; C_Br -- Br; C4 -- Cl; }
Caption: Chemical Structure of 4-Chlorobenzyl Bromide.
Physicochemical Data
The physical properties of 4-Chlorobenzyl bromide dictate its handling, storage, and reaction conditions. It is a white to off-white crystalline solid at room temperature and is known to be a lachrymator, necessitating careful handling in a well-ventilated fume hood.[1][7][8]
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [1][7] |
| Melting Point | 46-52 °C (lit.) | [3][9][10] |
| Boiling Point | 107-108 °C at 8 mmHg | [1][9] |
| Density | ~1.6 g/cm³ | |
| Flash Point | >110 °C (>230 °F) | [1][9] |
| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane. | [1][9][10][11] |
| Storage Temperature | 2-8°C, under inert atmosphere | [11] |
Spectroscopic Signature
Spectroscopic data is critical for identity confirmation and purity assessment. Key spectral features are summarized below.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons (typically two doublets in the 7.2-7.4 ppm range) and a characteristic singlet for the benzylic methylene protons (-CH₂Br) around 4.4-4.5 ppm. |
| ¹³C NMR | Aromatic carbons appear in the 128-138 ppm region, with the benzylic carbon (-CH₂Br) signal appearing significantly upfield, typically around 32-33 ppm.[12] |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1490-1600 cm⁻¹), C-Cl stretching (~1090 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).[13][14] |
| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for compounds containing both bromine and chlorine. The molecular ion peak (M⁺) would be observed at m/z corresponding to C₇H₆⁷⁹Br³⁵Cl, with other peaks for isotopic variations.[4] |
Reactivity and Mechanistic Insights
The synthetic utility of 4-Chlorobenzyl bromide is dominated by the reactivity of the benzylic C-Br bond. Benzylic halides are excellent electrophiles due to their participation in both S_N_1 and S_N_2 substitution reactions.
-
S_N_2 Pathway: The primary carbon of the bromomethyl group is sterically accessible, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions). This is the most common pathway for its synthetic applications.[2][15]
-
S_N_1 Pathway: Although less common for this primary halide, an S_N_1 mechanism is possible under conditions that favor carbocation formation. The resulting 4-chlorobenzyl carbocation is resonance-stabilized by the adjacent aromatic ring, which delocalizes the positive charge, making it a relatively stable intermediate.
The chlorine atom on the aromatic ring is largely unreactive under typical nucleophilic substitution conditions but can be functionalized using cross-coupling methodologies, though this is less common than reactions at the benzylic position.
Caption: Generalized S_N_2 reaction pathway for 4-Chlorobenzyl Bromide.
Synthesis and Purification Protocol
4-Chlorobenzyl bromide is typically synthesized via the free-radical bromination of 4-chlorotoluene. This method is effective because the benzylic C-H bonds are significantly weaker than the aromatic C-H bonds, allowing for selective radical abstraction at the benzylic position.
Experimental Protocol: Free-Radical Bromination of 4-Chlorotoluene
This protocol is adapted from established laboratory procedures for benzylic bromination.[16]
Causality Statement: The reaction is initiated by light, which causes homolytic cleavage of elemental bromine (Br₂) into two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the methyl group of 4-chlorotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Br₂ to form the product and a new bromine radical, propagating the chain reaction.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a dropping funnel. The dropping funnel should extend below the surface of the reaction mixture to minimize bromine loss. Connect the top of the condenser to a gas trap (e.g., an Erlenmeyer flask with a sodium hydroxide solution) to neutralize the HBr gas byproduct.
-
Reagent Charging: Charge the flask with 4-chlorotoluene (1.0 eq) and a suitable solvent like dry carbon tetrachloride or cyclohexane.
-
Initiation: Heat the mixture to a gentle reflux. Irradiate the flask with a high-intensity light source (e.g., a 250-500 watt photolamp) to initiate the radical reaction.
-
Bromine Addition: Add elemental bromine (Br₂) (1.0-1.1 eq) dropwise from the dropping funnel. The rate of addition should be controlled such that the red-brown color of bromine dissipates as it reacts, indicating consumption. The solution dripping from the condenser should remain nearly colorless.[16] This visual cue is a self-validating control, ensuring that bromine is not being added faster than it can react, which prevents the accumulation of unreacted bromine and potential side reactions.
-
Reaction Monitoring: Continue the reaction under reflux and irradiation until the HBr evolution ceases (typically 1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with ice-cold water, ice-cold 5% aqueous sodium bicarbonate solution (to neutralize remaining HBr and unreacted Br₂), and finally again with ice-water.[16]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol or petroleum ether to yield pure 4-chlorobenzyl bromide.[16]
-
Caption: Experimental workflow for the synthesis of 4-Chlorobenzyl Bromide.
Applications in Organic Synthesis
4-Chlorobenzyl bromide is a cornerstone reagent for introducing the 4-chlorobenzyl protecting group or for building more complex molecular architectures.
-
Pharmaceutical Intermediates: It is widely used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][10] Its ability to alkylate nitrogen, oxygen, and sulfur nucleophiles makes it invaluable for constructing heterocyclic systems and other core structures found in medicinal compounds. For example, it is used to synthesize derivatives of piperazine and imidazole, which are common scaffolds in drug discovery.[3][5]
-
Protecting Group Chemistry: The 4-chlorobenzyl group can be used to protect alcohols, phenols, and carboxylic acids. While similar to the standard benzyl (Bn) group, the presence of the chloro-substituent can subtly modify the stability and cleavage conditions of the protecting group.
-
Synthesis of Agrochemicals and Materials: Similar to its role in pharmaceuticals, it serves as a building block for creating new pesticides and herbicides. In materials science, it can be used to synthesize monomers for specialty polymers.[17]
-
Carbonylation Reactions: 4-Chlorobenzyl bromide can undergo carbonylation reactions in the presence of a suitable catalyst, such as a rhodium complex, to produce 4-chlorophenylacetic acid, another valuable synthetic intermediate.[5][10]
Safety, Handling, and Disposal
As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is paramount when working with this compound.
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage.[3][18] Contact with skin or eyes requires immediate and thorough rinsing with water for at least 15 minutes, and prompt medical attention is mandatory.[18][19][20]
-
Lachrymator: The vapors are highly irritating to the eyes and respiratory system.[1][8]
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a hazardous substance.[21]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle 4-Chlorobenzyl bromide in a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles and a face shield are required.[3][9]
-
Lab Coat: A flame-resistant lab coat should be worn.
Storage and Incompatibilities:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator (2-8°C) under an inert atmosphere.[11][19][20]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[19][21] It is sensitive to moisture.[21]
Disposal:
-
Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter the environment.[19]
References
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Chemsrc. (n.d.). 4-Chlorobenzyl bromide | CAS#:622-95-7. Retrieved from [Link]
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ChemBK. (n.d.). 4-Chlorobenzyl bromide. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl bromide. Retrieved from [Link]
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NIST. (n.d.). 4-Chlorobenzyl bromide. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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LookChem. (n.d.). Cas 622-95-7, 4-Chlorobenzyl bromide. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chlorobenzyl bromide [FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chlorobenzyl bromide [Vapor Phase IR] - Spectrum. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Retrieved from [Link] (Note: This describes a related compound, but the reactivity principles are analogous).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Bromination: Understanding 4-Bromobenzyl Bromide in Chemical Synthesis. Retrieved from [Link] (Note: This describes a related compound, but the principles are analogous).
-
PubChem. (n.d.). 4-Bromobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link] (Note: This describes a related compound).
-
PubChem. (n.d.). 4-Chlorobenzyl magnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link] (Note: This describes a related compound).
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-Cl